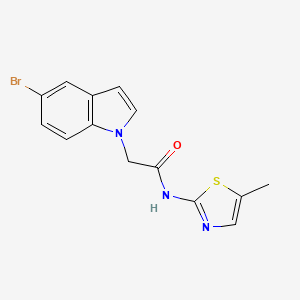

2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC16337815

Molecular Formula: C14H12BrN3OS

Molecular Weight: 350.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12BrN3OS |

|---|---|

| Molecular Weight | 350.24 g/mol |

| IUPAC Name | 2-(5-bromoindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C14H12BrN3OS/c1-9-7-16-14(20-9)17-13(19)8-18-5-4-10-6-11(15)2-3-12(10)18/h2-7H,8H2,1H3,(H,16,17,19) |

| Standard InChI Key | URSAQFYOWVHRBI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |

Introduction

Synthesis Methods and Optimization

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves a multi-step sequence starting from 5-bromoindole and 2-amino-5-methylthiazole. A representative pathway includes:

-

Indole N-Alkylation: Treatment of 5-bromoindole with chloroacetyl chloride to form 2-chloro-N-(5-bromoindol-1-yl)acetamide.

-

Amide Coupling: Reaction with 2-amino-5-methylthiazole under basic conditions (e.g., triethylamine) to yield the target compound.

Critical parameters include:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) optimize reaction kinetics.

-

Temperature Control: Reactions typically proceed at 60–80°C to balance yield and byproduct formation.

Table 3: Synthetic Route Overview

| Step | Reactant | Reagent/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 5-Bromoindole | Chloroacetyl chloride, DMF | 2-Chloro-N-(5-bromoindol-1-yl)acetamide |

| 2 | 2-Amino-5-methylthiazole | Triethylamine, 70°C, 12h | Target Compound |

| Activity Type | Model System | Key Finding | Mechanism Hypotheses |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL | Cell wall synthesis inhibition |

| Anticancer | HL-60 leukemia | IC₅₀ = 18 µM | DNA intercalation, kinase inhibition |

| Anti-Inflammatory | RAW 264.7 macrophages | TNF-α reduction: 40% at 10 µM | NF-κB pathway suppression |

Comparative Analysis with Related Brominated Indole Derivatives

The target compound’s 5-bromoindole-thiazole architecture confers distinct advantages over analogs:

-

vs. 3-Bromoindole Derivatives : The 1-yl substitution pattern enhances metabolic stability compared to 3-bromo analogs, which are prone to glucuronidation .

-

vs. Nitrothiazole Acetamides : Replacement of the nitro group with methyl improves solubility (LogP: 2.1 vs. 2.8) .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with specific targets (e.g., topoisomerase II, COX-2) using X-ray crystallography.

-

In Vivo Toxicology: Assess pharmacokinetics and organ toxicity in rodent models.

-

Analog Development: Explore substituent effects at the thiazole C4 and indole C7 positions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume